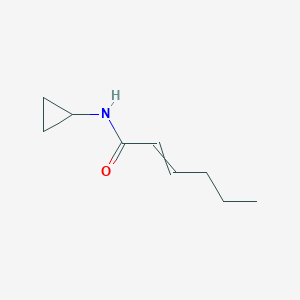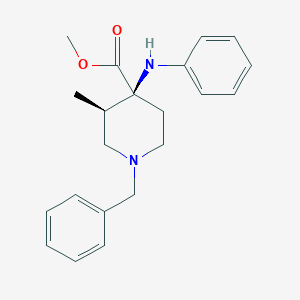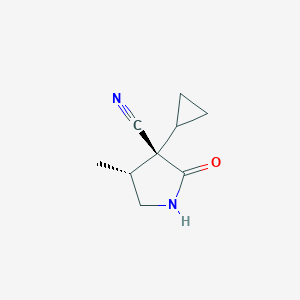
(S)-3-(2,6-Diethylphenyl)-1-(1-hydroxy-3-methylbutan-2-yl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(2,6-Diethylphenyl)-1-(1-hydroxy-3-methylbutan-2-yl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) is a complex organic compound that belongs to the class of imidazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2,6-Diethylphenyl)-1-(1-hydroxy-3-methylbutan-2-yl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Diethylphenyl Group: The diethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using diethylbenzene and an appropriate alkylating agent.
Addition of the Hydroxy-Methylbutan-2-yl Side Chain: This step involves the reaction of the imidazole derivative with a suitable alcohol or alkyl halide to introduce the hydroxy-methylbutan-2-yl side chain.
Formation of the Hexafluorophosphate Salt: The final step involves the reaction of the imidazolium compound with hexafluorophosphoric acid to form the hexafluorophosphate salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the imidazole ring or the phenyl group, potentially leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the imidazole nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Imidazolium salts are often used as catalysts in organic synthesis, particularly in ionic liquid form.
Material Science: These compounds can be used in the development of advanced materials, such as conductive polymers and nanomaterials.
Biology
Antimicrobial Agents: Some imidazolium salts exhibit antimicrobial properties and can be used in the development of new antibiotics.
Enzyme Inhibition: These compounds may act as inhibitors for certain enzymes, making them useful in biochemical research.
Medicine
Drug Development: The unique structure of this compound makes it a potential candidate for drug development, particularly for targeting specific biological pathways.
Therapeutics: Imidazolium salts have been explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry
Electrolytes: These compounds can be used as electrolytes in batteries and fuel cells.
Solvents: Imidazolium-based ionic liquids are used as solvents in various industrial processes due to their unique properties.
Mecanismo De Acción
The mechanism of action of (S)-3-(2,6-Diethylphenyl)-1-(1-hydroxy-3-methylbutan-2-yl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
1-Butyl-3-methylimidazolium hexafluorophosphate: Another imidazolium salt with similar applications in catalysis and material science.
1-Ethyl-3-methylimidazolium tetrafluoroborate: Known for its use as an ionic liquid in various chemical processes.
1-Hexyl-3-methylimidazolium chloride: Used in the development of advanced materials and as a solvent in industrial applications.
Uniqueness
The uniqueness of (S)-3-(2,6-Diethylphenyl)-1-(1-hydroxy-3-methylbutan-2-yl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) lies in its specific structural features, such as the diethylphenyl group and the hydroxy-methylbutan-2-yl side chain
Propiedades
Fórmula molecular |
C18H29F6N2OP |
|---|---|
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
2-[3-(2,6-diethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]-3-methylbutan-1-ol;hexafluorophosphate |
InChI |
InChI=1S/C18H29N2O.F6P/c1-5-15-8-7-9-16(6-2)18(15)20-11-10-19(13-20)17(12-21)14(3)4;1-7(2,3,4,5)6/h7-9,13-14,17,21H,5-6,10-12H2,1-4H3;/q+1;-1 |
Clave InChI |
JZXZTICJFRGPKE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)CC)N2CC[N+](=C2)C(CO)C(C)C.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol](/img/structure/B13899047.png)







![tert-butyl N-[1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B13899088.png)

![3-(6-Morpholin-4-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid](/img/structure/B13899094.png)


